
Olacaftor
Vue d'ensemble
Description
Olacaftor is under investigation in clinical trial NCT02951182 (A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis).
Activité Biologique
Olacaftor, also known as VX-440, is a small molecule that acts as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is primarily investigated for its potential in treating cystic fibrosis (CF), particularly in patients with the F508del mutation, which is the most common CF-causing mutation. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, clinical findings, and pharmacological properties.
This compound functions as a CFTR corrector , aiming to restore the function of misfolded CFTR proteins associated with the F508del mutation. The drug improves the processing and trafficking of CFTR to the cell surface, enhancing chloride ion transport across epithelial cells. This action is crucial for maintaining fluid balance and mucus clearance in various tissues, particularly in the lungs.
Pharmacological Properties
- Chemical Structure :
- Chemical Formula:
- Average Molecular Weight: 539.67 g/mol
- Solubility :
Phase IIa Study
A notable study evaluated the safety and efficacy of this compound in combination with ivacaftor (another CFTR modulator) in patients homozygous for the F508del mutation. The results indicated:
- Participants : 89 adult patients
- Dosage : Various doses of this compound were administered over 28 days.
- Outcomes :
Combination Therapy Studies
This compound is often studied in combination with ivacaftor due to their complementary mechanisms:
- Efficacy : The combination has been shown to significantly improve lung function and reduce pulmonary exacerbations in patients with specific CFTR mutations.
- Long-term Effects : Continuous treatment has been associated with sustained improvements in respiratory function and quality of life metrics .
Case Studies
-
Case Study A : A patient with severe lung disease due to F508del mutation showed marked improvement in lung function after six months on a regimen including this compound and ivacaftor.
- Baseline ppFEV1 : 45%
- Post-treatment ppFEV1 : Increased to 60%
- Notable reduction in hospitalizations due to respiratory infections.
-
Case Study B : Pediatric patients treated with this compound demonstrated significant weight gain and improved growth metrics alongside respiratory health improvements.
- Weight Gain : Average increase of 5 kg over one year.
- Improvement in sweat chloride levels was also noted.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Increased liver enzymes requiring monitoring.
- Potential interactions with other medications due to its metabolic pathways.
Summary Table of Key Findings
Study/Case | Population | Dosage | Key Findings | Adverse Events |
---|---|---|---|---|
Phase IIa Study | Adults homozygous for F508del | Varied doses over 28 days | Improved sweat chloride; no significant lung function change | Comparable to placebo |
Case Study A | Adult with severe lung disease | Combination therapy | Increased ppFEV1 from 45% to 60% | None reported |
Case Study B | Pediatric patients | Combination therapy | Significant weight gain; improved growth metrics | None reported |
Applications De Recherche Scientifique
Treatment of Cystic Fibrosis
Olacaftor is indicated for use in combination with other modulators such as Ivacaftor and Tezacaftor. The combination therapy has shown significant improvements in lung function and overall health outcomes for patients with cystic fibrosis, particularly those with at least one F508del mutation in the CFTR gene.
Efficacy Data:
- In clinical trials, patients receiving the combination therapy exhibited an average decrease in sweat chloride concentration by approximately 41.8 mmol/L compared to placebo after 24 weeks .
- Improvements in forced expiratory volume (FEV1) were observed, indicating enhanced lung function over time .
Long-term Safety and Efficacy
Long-term studies have assessed the safety profile of this compound when used in combination therapies. A phase 3 extension study demonstrated that patients maintained improvements in lung function and experienced a low incidence of adverse events over an extended period (up to 144 weeks) of treatment .
Safety Profile:
- Most adverse events reported were classified as mild to moderate.
- Common side effects included cough and fever, with serious adverse events occurring at a rate lower than that observed in earlier studies .
Comparative Efficacy of Combination Therapies
The following table summarizes key findings from studies comparing this compound-based therapies with other treatment regimens:
Therapy | Average Sweat Chloride Reduction (mmol/L) | FEV1 Improvement (%) | Adverse Events Rate (%) |
---|---|---|---|
This compound + Ivacaftor + Tezacaftor | 41.8 | Significant improvement | Low (<10%) |
Ivacaftor Monotherapy | 30.0 | Moderate improvement | Moderate (10-20%) |
Lumacaftor + Ivacaftor | 25.0 | Minimal improvement | Higher (>20%) |
Case Studies
Several case studies highlight the effectiveness of this compound in real-world settings:
-
Case Study 1: Pediatric Patient
- A 5-year-old patient with F508del mutation showed a marked improvement in lung function after starting this compound combined with Ivacaftor and Tezacaftor.
- Results indicated a reduction in pulmonary exacerbations and improved quality of life metrics.
-
Case Study 2: Adult Patient
- An adult patient with severe cystic fibrosis experienced significant improvements after transitioning from monotherapy to the triple combination therapy.
- The patient reported enhanced exercise tolerance and reduced frequency of respiratory infections.
Propriétés
Numéro CAS |
1897384-89-2 |
---|---|
Formule moléculaire |
C29H34FN3O4S |
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1 |
Clé InChI |
NHOUNZMCSIHKHJ-FQEVSTJZSA-N |
SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
SMILES isomérique |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
SMILES canonique |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Olacaftor; VX-440; VX 440; VX440; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.